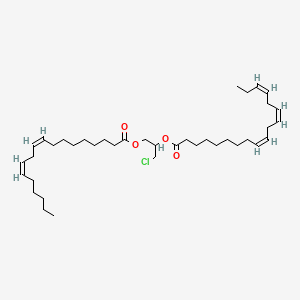
rac 1-Linoleoyl-2-linolenoyl-3-chloropropanediol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
rac 1-Linoleoyl-2-linolenoyl-3-chloropropanediol: is a diacylglycerol compound that contains α-linolenic acid at the sn-1 position and a linolenoyl group at the sn-2 position. This compound is notable for its applications in biochemical research, particularly in the study of lipid metabolism and signaling pathways .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of rac 1-Linoleoyl-2-linolenoyl-3-chloropropanediol typically involves the esterification of glycerol with linoleic and linolenic acids, followed by chlorination. The reaction conditions often require the use of catalysts and specific temperature controls to ensure the correct positioning of the fatty acid chains .
Industrial Production Methods: Industrial production methods for this compound are similar to laboratory synthesis but are scaled up to accommodate larger quantities. The process involves the use of high-purity reagents and stringent quality control measures to ensure consistency and purity of the final product .
Chemical Reactions Analysis
Types of Reactions: rac 1-Linoleoyl-2-linolenoyl-3-chloropropanediol undergoes several types of chemical reactions, including:
Substitution Reactions: The chlorine atom in the compound is a good leaving group, making it susceptible to nucleophilic substitution reactions
Oxidation and Reduction Reactions: The fatty acid chains can undergo oxidation and reduction reactions, altering the compound’s properties and reactivity
Common Reagents and Conditions:
Substitution Reactions: Common reagents include nucleophiles such as hydroxide ions or amines. .
Oxidation Reactions: Reagents such as potassium permanganate or hydrogen peroxide are used under controlled conditions to oxidize the fatty acid chains
Major Products Formed:
Substitution Reactions: Products include various substituted derivatives depending on the nucleophile used
Oxidation Reactions: Oxidized fatty acid derivatives are formed, which can further react to produce a variety of compounds
Scientific Research Applications
rac 1-Linoleoyl-2-linolenoyl-3-chloropropanediol has several scientific research applications:
Mechanism of Action
The mechanism of action of rac 1-Linoleoyl-2-linolenoyl-3-chloropropanediol involves its interaction with lipid metabolic pathways. The compound can be incorporated into cellular membranes, affecting membrane fluidity and signaling processes. It may also act as a substrate for enzymes involved in lipid metabolism, influencing the production of bioactive lipids .
Comparison with Similar Compounds
rac 1-Oleoyl-2-linoleoyl-3-chloropropanediol: Contains oleic acid at the sn-1 position and linoleic acid at the sn-2 position.
rac 1-Linoleoyl-3-chloropropanediol: Contains linoleic acid at the sn-1 position and a chlorine atom at the sn-3 position.
rac 1-Linoleoyl-2-linolenoyl-3-chloropropanediol-13C3: An isotope-labeled version of the compound.
Uniqueness: this compound is unique due to its specific fatty acid composition and the presence of a chlorine atom, which makes it a versatile compound for studying lipid-related processes and reactions .
Properties
Molecular Formula |
C39H65ClO4 |
|---|---|
Molecular Weight |
633.4 g/mol |
IUPAC Name |
[3-chloro-2-[(9Z,12Z,15Z)-octadeca-9,12,15-trienoyl]oxypropyl] (9Z,12Z)-octadeca-9,12-dienoate |
InChI |
InChI=1S/C39H65ClO4/c1-3-5-7-9-11-13-15-17-19-21-23-25-27-29-31-33-38(41)43-36-37(35-40)44-39(42)34-32-30-28-26-24-22-20-18-16-14-12-10-8-6-4-2/h6,8,11-14,17-20,37H,3-5,7,9-10,15-16,21-36H2,1-2H3/b8-6-,13-11-,14-12-,19-17-,20-18- |
InChI Key |
RNQDQJFAEAQNIS-DYXXURTGSA-N |
Isomeric SMILES |
CCCCC/C=C\C/C=C\CCCCCCCC(=O)OCC(CCl)OC(=O)CCCCCCC/C=C\C/C=C\C/C=C\CC |
Canonical SMILES |
CCCCCC=CCC=CCCCCCCCC(=O)OCC(CCl)OC(=O)CCCCCCCC=CCC=CCC=CCC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




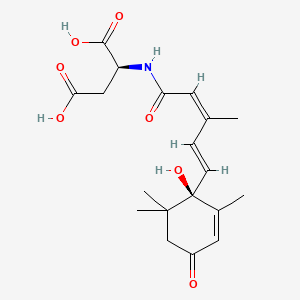

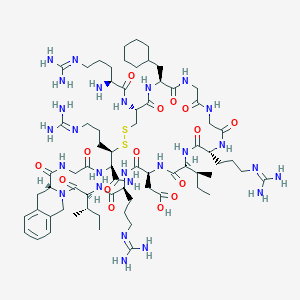
![N-[4-(4-bromophenyl)phenyl]-N-phenyl-4-(4-phenylphenyl)aniline](/img/structure/B13442289.png)
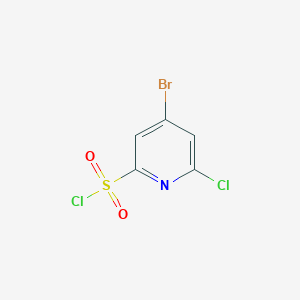



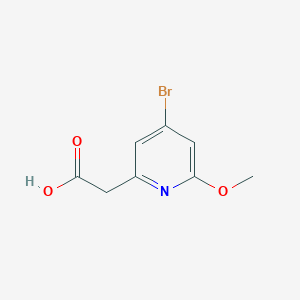
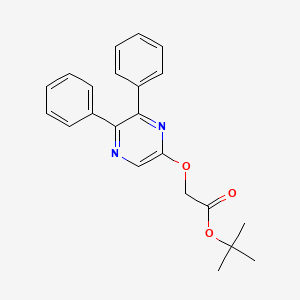
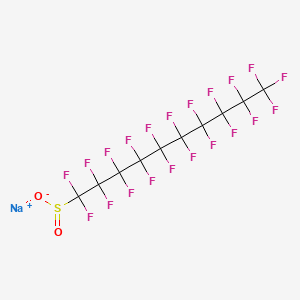
![3-(3-Bromophenyl)-5,6,7,8-tetrahydroimidazo[1,2-A]pyrazine](/img/structure/B13442310.png)
